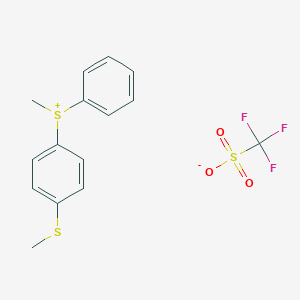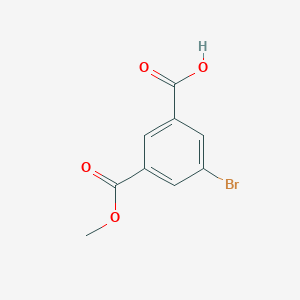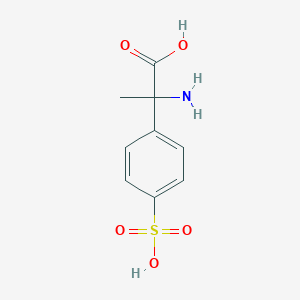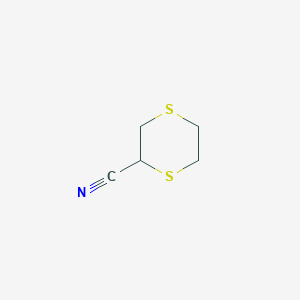
3-(4-Pyridyl)-2-propen-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Pyridyl)-2-propen-1-ol: is an organic compound that features a pyridine ring attached to a propenol group. This compound is of interest due to its unique structure, which combines the aromatic properties of pyridine with the reactivity of an allylic alcohol. It is used in various fields, including organic synthesis, medicinal chemistry, and materials science.
準備方法
Synthetic Routes and Reaction Conditions:
-
Aldol Condensation:
Reactants: 4-pyridinecarboxaldehyde and acetaldehyde.
Catalyst: Base such as sodium hydroxide.
Conditions: The reaction is typically carried out in an aqueous or alcoholic medium at room temperature.
Procedure: The aldehyde and acetaldehyde undergo aldol condensation to form 3-(4-pyridyl)-2-propen-1-ol.
-
Heck Reaction:
Reactants: 4-bromopyridine and allyl alcohol.
Catalyst: Palladium complex.
Conditions: The reaction is performed under an inert atmosphere at elevated temperatures.
Procedure: The Heck reaction couples the 4-bromopyridine with allyl alcohol to yield this compound.
Industrial Production Methods:
Industrial production of this compound typically involves large-scale aldol condensation due to its simplicity and cost-effectiveness. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
化学反応の分析
Types of Reactions:
-
Oxidation:
Reagents: Potassium permanganate or chromium trioxide.
Conditions: Acidic or neutral medium.
Products: Oxidation of the allylic alcohol group to form 3-(4-pyridyl)-2-propenal.
-
Reduction:
Reagents: Sodium borohydride or lithium aluminum hydride.
Conditions: Anhydrous conditions.
Products: Reduction of the allylic alcohol group to form 3-(4-pyridyl)-2-propanol.
-
Substitution:
Reagents: Halogenating agents like thionyl chloride.
Products: Substitution of the hydroxyl group to form 3-(4-pyridyl)-2-propenyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in anhydrous ethanol.
Substitution: Thionyl chloride in anhydrous dichloromethane.
Major Products:
Oxidation: 3-(4-pyridyl)-2-propenal.
Reduction: 3-(4-pyridyl)-2-propanol.
Substitution: 3-(4-pyridyl)-2-propenyl chloride.
科学的研究の応用
Chemistry:
Ligand Synthesis: Used as a precursor for synthesizing ligands in coordination chemistry.
Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.
Medicine:
Drug Development: Potential precursor for developing drugs targeting neurological pathways.
Industry:
Materials Science: Used in the synthesis of polymers and advanced materials with specific electronic properties.
作用機序
The mechanism of action of 3-(4-pyridyl)-2-propen-1-ol involves its interaction with various molecular targets, primarily through its pyridine ring. The compound can act as a ligand, coordinating with metal centers in enzymes or catalysts. Its allylic alcohol group can undergo various chemical transformations, making it a versatile intermediate in synthetic pathways.
類似化合物との比較
3-(3-Pyridyl)-2-propen-1-ol: Similar structure but with the pyridine ring at the 3-position.
3-(2-Pyridyl)-2-propen-1-ol: Pyridine ring at the 2-position.
3-(4-Pyridyl)-2-propanol: Reduced form of 3-(4-pyridyl)-2-propen-1-ol.
Uniqueness:
This compound is unique due to its specific positioning of the pyridine ring and the allylic alcohol group, which imparts distinct reactivity and coordination properties. This makes it particularly useful in applications requiring specific electronic and steric characteristics.
特性
IUPAC Name |
(E)-3-pyridin-4-ylprop-2-en-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-7-1-2-8-3-5-9-6-4-8/h1-6,10H,7H2/b2-1+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUSHUQYGDYSIQ-OWOJBTEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C=CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1/C=C/CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![6-Ethyl-3-nitro-1,3,5-triazabicyclo[3.1.0]hexane](/img/structure/B63741.png)
![2-(Methylthio)oxazolo[5,4-c]pyridine](/img/structure/B63744.png)





